molecular formula C12H15Cl2N3OS B12513173 1-[[(3-Chlorobenzyl)thio](methylimino)methyl]-3-oxopyrazolidin-1-ium chloride

1-[[(3-Chlorobenzyl)thio](methylimino)methyl]-3-oxopyrazolidin-1-ium chloride

Cat. No.: B12513173
M. Wt: 320.2 g/mol
InChI Key: QEJMHGVIGVNDGV-UHFFFAOYSA-N
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Description

1-({[(3-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfanyl group, and a pyrazolidin-1-ium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(3-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride typically involves multiple steps. One common method includes the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate is then reacted with methylamine to form the methylimino derivative. Finally, the pyrazolidin-1-ium chloride moiety is introduced through a cyclization reaction involving a suitable precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-({[(3-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-({[(3-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-({[(3-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-({[(4-chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole): Similar structure but with a triazole ring instead of a pyrazolidin-1-ium chloride moiety.

    1-(Z)-[(3-Chlorobenzyl)sulfanylmethyl]-3-oxopyrazolidin-1-ium: Similar structure but with different substituents

Uniqueness

1-({[(3-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H15Cl2N3OS

Molecular Weight

320.2 g/mol

IUPAC Name

(3-chlorophenyl)methyl N-methyl-3-oxopyrazolidin-1-ium-1-carboximidothioate;chloride

InChI

InChI=1S/C12H14ClN3OS.ClH/c1-14-12(16-6-5-11(17)15-16)18-8-9-3-2-4-10(13)7-9;/h2-4,7H,5-6,8H2,1H3,(H,15,17);1H

InChI Key

QEJMHGVIGVNDGV-UHFFFAOYSA-N

Canonical SMILES

CN=C([NH+]1CCC(=O)N1)SCC2=CC(=CC=C2)Cl.[Cl-]

Origin of Product

United States

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